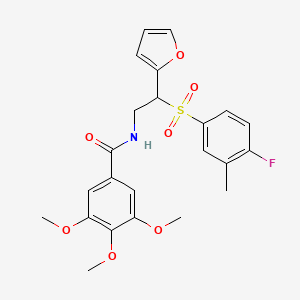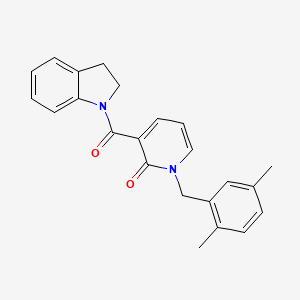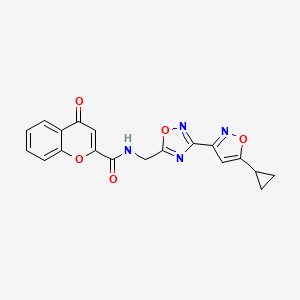![molecular formula C15H17BrClNO3S2 B2375633 3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 1266692-32-3](/img/structure/B2375633.png)
3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic furan ring, the thiolane ring, and the bromophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom on the phenyl ring could potentially be replaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its derivatives are synthesized via various chemical reactions, involving cross-coupling, reduction, and cyclization processes, providing a base for further chemical modifications and structural analysis. The synthesis involves intricate reaction mechanisms, with the structural analysis offering insights into the molecular conformation, bond lengths, and electronic delocalization paths within the molecule, crucial for understanding its reactivity and interaction with other molecules (Yin et al., 2008); (Silva et al., 2018).
Photochromic and Fluorescent Properties
- Certain derivatives exhibit photochromic and fluorescent properties in solution, with thermally stable photoinduced cyclic isomers. These properties are significant for applications in materials science, particularly in the development of light-responsive materials (Shepelenko et al., 2014).
Synthetic Pathways and Functional Molecules
- The molecule serves as a precursor in various synthetic pathways, leading to the formation of highly functionalized polyheterocyclic compounds. The reactions involve photoinduced processes without the need for transition metals and oxidants, suggesting its utility in green chemistry (Zhang et al., 2017).
Chemosensors for Metal Ions
- Derivatives of the compound show potential as chemosensors for transition metal ions, demonstrating selective coordination and color change upon complexation. This characteristic is beneficial for developing sensitive and selective probes in analytical chemistry (Gosavi-Mirkute et al., 2017).
Reactivity and Structural Characterization
- The compound's reactivity is explored in various chemical reactions, leading to the synthesis of a range of derivatives. These reactions are accompanied by comprehensive structural characterization, aiding in understanding the molecular structure and properties (Mironov et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[5-(4-bromophenyl)sulfanylfuran-2-yl]methyl]-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2.ClH/c16-11-1-4-14(5-2-11)21-15-6-3-13(20-15)9-17-12-7-8-22(18,19)10-12;/h1-6,12,17H,7-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHQBVGDQSMMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)SC3=CC=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

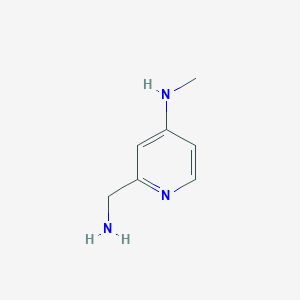
![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)
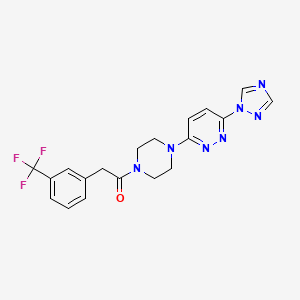

![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
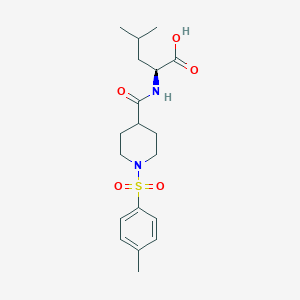
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)
![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
